molecular formula C15H11BrF2N2S B4878436 2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile

2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile

Cat. No. B4878436
M. Wt: 369.2 g/mol
InChI Key: ZGFRZCABWQDQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile, also known as BBTM, is a chemical compound that has been widely studied for its potential applications in scientific research. BBTM is a nicotinic acetylcholine receptor (nAChR) antagonist, meaning it blocks the binding of acetylcholine to nAChRs. This property has made BBTM a valuable tool for studying the role of nAChRs in various physiological and pathological processes.

Mechanism of Action

2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile acts as a competitive antagonist of nAChRs, binding to the same site as acetylcholine and preventing its binding. This results in a decrease in the activation of nAChRs, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile has been shown to have a range of biochemical and physiological effects, including a decrease in the release of dopamine and glutamate in the brain, as well as a decrease in the activity of nicotinic receptors in the peripheral nervous system. These effects may be relevant to the treatment of various disorders, including addiction and schizophrenia.

Advantages and Limitations for Lab Experiments

2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile has several advantages as a tool for scientific research, including its high purity and availability, as well as its well-characterized mechanism of action. However, there are also limitations to its use, including its potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research on 2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile, including studies on its effects in animal models of addiction and schizophrenia, as well as investigations into its potential as a therapeutic agent for these disorders. Additionally, further research is needed to fully elucidate the mechanisms underlying the effects of 2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile on nAChRs and to identify any potential off-target effects.

Synthesis Methods

The synthesis of 2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile involves several steps, including the reaction of 4-bromobenzyl chloride with thiourea to form 2-[(4-bromobenzyl)thio]acetamide, which is then reacted with 2,6-difluoro-4-methylpyridine-3-carbonitrile to form 2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile. The synthesis of 2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile has been optimized to produce high yields and purity, making it a readily available compound for scientific research.

Scientific Research Applications

2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile has been used in a range of scientific research applications, including studies on the role of nAChRs in Alzheimer's disease, schizophrenia, and addiction. 2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile has been shown to block the binding of acetylcholine to nAChRs in the brain, which may help to elucidate the mechanisms underlying these disorders.

properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-6-(difluoromethyl)-4-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF2N2S/c1-9-6-13(14(17)18)20-15(12(9)7-19)21-8-10-2-4-11(16)5-3-10/h2-6,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFRZCABWQDQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromobenzyl)sulfanyl]-6-(difluoromethyl)-4-methylpyridine-3-carbonitrile

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